molecular formula C13H17NO3S2 B2385575 (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one CAS No. 2035021-99-7

(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one

Cat. No. B2385575
CAS RN: 2035021-99-7
M. Wt: 299.4
InChI Key: ILAIKDBULIIPRZ-DUXPYHPUSA-N
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Description

(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one, also known as DTB or 2-Buten-1-one, 1-(1,1-dioxido-7-(2-thienyl)-4-thia-1,4-diazepan-4-yl)-, (2E)-, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has a unique molecular structure that makes it a promising candidate for various research applications, including drug discovery and development.

Mechanism of Action

The mechanism of action of (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one is not yet fully understood. However, studies have shown that it may exert its pharmacological activities through various mechanisms, including inhibition of inflammatory mediators, scavenging of free radicals, and inhibition of microbial growth. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It also has antioxidant effects by scavenging free radicals and protecting cells from oxidative damage. Additionally, it has been shown to have antimicrobial effects by inhibiting the growth of various microorganisms.

Advantages and Limitations for Lab Experiments

(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It also has various pharmacological activities that make it a promising candidate for drug discovery and development. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not yet fully understood, and further studies are needed to elucidate its full potential. Additionally, its pharmacokinetic and toxicological properties are not yet fully characterized, which may limit its use in certain applications.

Future Directions

There are several future directions for research on (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of new therapeutics for various diseases. Another direction is to study its pharmacokinetic and toxicological properties to better understand its safety and efficacy. Additionally, this compound could be studied in combination with other compounds to identify potential synergistic effects. Overall, there is still much to be learned about this compound, and further research is needed to fully realize its potential in scientific research.

Synthesis Methods

The synthesis of (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one involves the reaction of 2-thiophenecarboxaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in the presence of acetic acid and acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain the final compound. This synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound for scientific research applications.

Scientific Research Applications

(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one has been studied extensively for its potential applications in scientific research. This compound has been shown to have various pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential in drug discovery and development, particularly as a potential lead compound for the development of new therapeutics for various diseases.

properties

IUPAC Name

(E)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S2/c1-2-4-13(15)14-7-6-12(11-5-3-9-18-11)19(16,17)10-8-14/h2-5,9,12H,6-8,10H2,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAIKDBULIIPRZ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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